![molecular formula C14H21Cl3N4 B1407382 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1992996-23-2](/img/structure/B1407382.png)

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Overview

Description

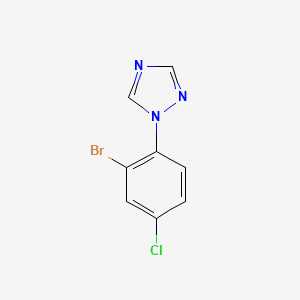

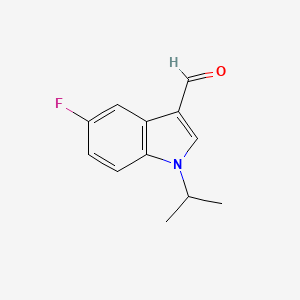

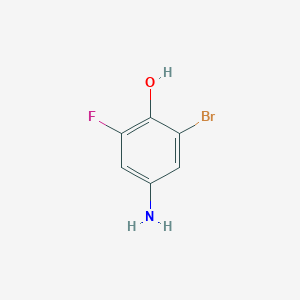

The compound “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a complex organic molecule. It contains a piperidine ring and an imidazole ring, both of which are common structures in many pharmaceuticals . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds with piperidine, pyridine, and imidazole motifs have demonstrated significant pharmacological activities. For instance, synthetic imidazopyridine-based derivatives have shown potential as inhibitors against multi-drug-resistant bacterial infections, highlighting the importance of fused pyridine structures in the development of novel antibacterial agents with fewer side effects (Sanapalli et al., 2022). Additionally, these structures have been explored for their roles in inhibiting dipeptidyl peptidase IV, relevant for the treatment of type 2 diabetes mellitus, underscoring the therapeutic potential of pyridine and imidazole derivatives in metabolic disorders (Mendieta et al., 2011).

Organic Synthesis and Catalysis

From an organic synthesis perspective, the chemistry of heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, has been extensively studied for their application in synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates, owing to their rich functionality and biological significance, playing critical roles in the formation of metal complexes and asymmetric catalysis (Li et al., 2019).

Pharmacokinetics and Drug Development

In the field of drug development, detailed studies on the pharmacokinetics, pharmacodynamics, and analytical methods related to compounds with similar structural features provide a foundation for understanding their behavior in biological systems. For example, the analysis of heterocyclic aromatic amines in food and biological matrices is crucial for assessing their potential carcinogenic activities and metabolism, which can inform safety assessments and regulatory decisions (Teunissen et al., 2010).

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities and interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNGCBWVZELST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)

![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)